

(S,R,S)-AHPC-PEG2-N3 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG2-N3

Cat. No.: B560591

[Get Quote](#)

In-Depth Technical Guide: (S,R,S)-AHPC-PEG2-N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and functional properties of **(S,R,S)-AHPC-PEG2-N3**, a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

(S,R,S)-AHPC-PEG2-N3 is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based VHL ligand and a 2-unit polyethylene glycol (PEG) linker, terminating in an azide group for click chemistry applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Source
Molecular Formula	C28H39N7O6S	[1] [2]
Molecular Weight	601.72 g/mol	[1]
CAS Number	2010159-45-0	[1]

Role in PROTAC Technology

(S,R,S)-AHPC-PEG2-N3 serves as a crucial building block in the assembly of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC component of this molecule is a ligand for the von Hippel-Lindau (VHL) E3 ligase.^{[1][2][3][4]} The PEG2 linker provides spacing and solubility, while the terminal azide (N3) group allows for covalent conjugation to a target protein ligand using click chemistry.^{[1][3]}

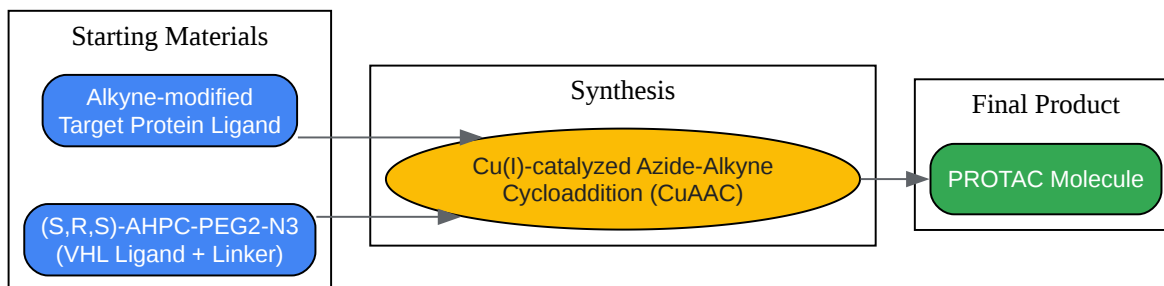
Experimental Applications and Workflow

The primary application of **(S,R,S)-AHPC-PEG2-N3** is in the synthesis of PROTACs. The terminal azide group enables its conjugation with a target protein ligand that has been modified to contain an alkyne group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry".

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using **(S,R,S)-AHPC-PEG2-N3** involves the following key steps:

- **Functionalization of Target Ligand:** The small molecule ligand that binds to the protein of interest must be chemically modified to incorporate an alkyne group.
- **Click Chemistry Reaction:** The alkyne-modified target ligand is then reacted with **(S,R,S)-AHPC-PEG2-N3**. This reaction is typically catalyzed by a copper(I) source to form a stable triazole linkage, covalently connecting the VHL ligand and the target protein ligand.
- **Purification and Characterization:** The resulting PROTAC molecule is purified using standard chromatography techniques (e.g., HPLC) and its identity and purity are confirmed by analytical methods such as mass spectrometry and NMR.

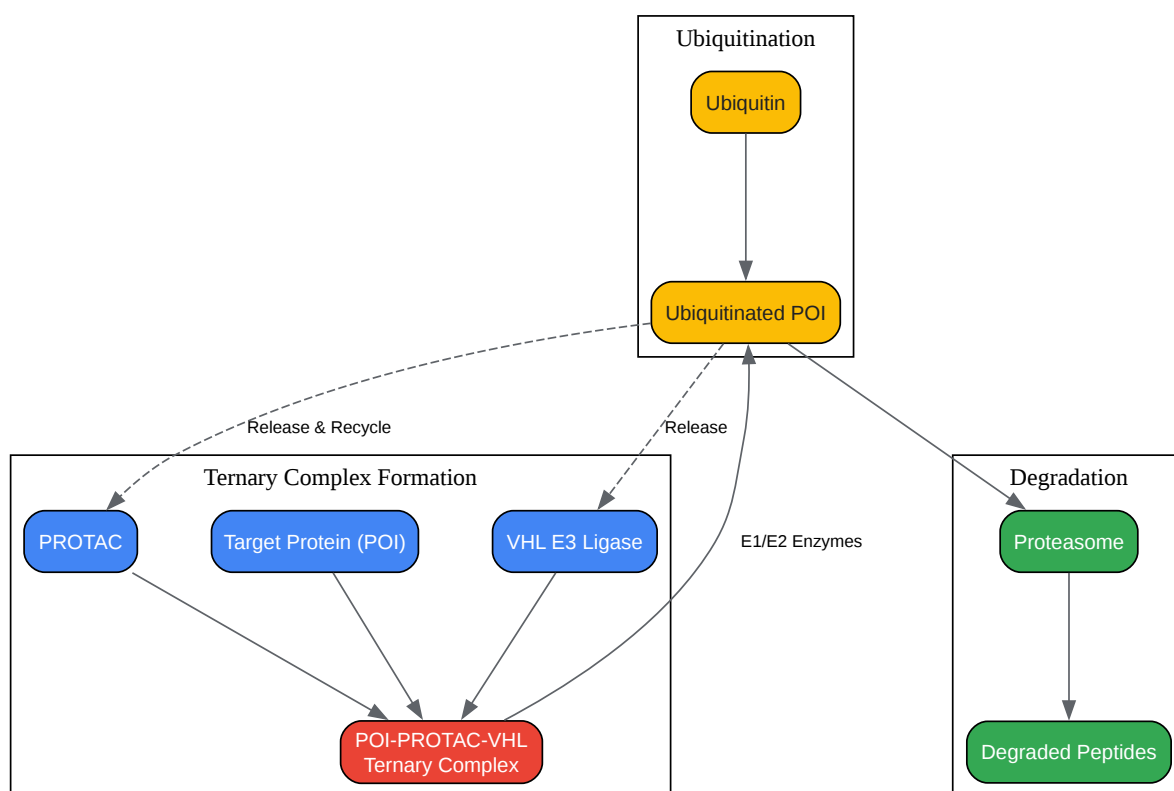


[Click to download full resolution via product page](#)

Fig. 1: General workflow for PROTAC synthesis using **(S,R,S)-AHPC-PEG2-N3**.

Signaling Pathway of a Synthesized PROTAC

Once a PROTAC is synthesized using **(S,R,S)-AHPC-PEG2-N3** as a linker, it can be introduced into a cellular system to induce the degradation of the target protein. The mechanism of action follows a catalytic cycle.



[Click to download full resolution via product page](#)

Fig. 2: Catalytic cycle of a PROTAC synthesized with **(S,R,S)-AHPC-PEG2-N3**.

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the target protein and the specific alkyne-modified ligand, a general protocol for the CuAAC reaction is provided below. Researchers should optimize these conditions for their specific application.

General Protocol for CuAAC-mediated PROTAC Synthesis

Materials:

- Alkyne-modified target protein ligand
- **(S,R,S)-AHPC-PEG2-N3**
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H₂O)

Procedure:

- Dissolve the alkyne-modified target protein ligand and **(S,R,S)-AHPC-PEG2-N3** (typically in a 1:1 to 1:1.2 molar ratio) in the chosen anhydrous, degassed solvent.
- In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents).
- In another vial, prepare a solution of copper(II) sulfate (1-5 mol%).
- Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide.
- Add the copper(II) sulfate solution to the reaction mixture.
- Stir the reaction at room temperature. The reaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
- Upon completion, the reaction mixture may be quenched, for example, by the addition of EDTA to chelate the copper catalyst.
- The crude product is then purified by preparative HPLC to yield the desired PROTAC.
- The final product should be characterized by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Note: This is a generalized protocol. Optimization of solvent, temperature, catalyst loading, and reaction time may be necessary for each specific PROTAC synthesis.

This technical guide provides foundational information for the use of **(S,R,S)-AHPC-PEG2-N3** in PROTAC development. For specific applications, it is crucial to consult relevant literature and perform appropriate optimizations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (S,R,S)-AHPC-PEG2-N3 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S,R,S)-AHPC-PEG2-N3|2010159-45-0|Active Biopharma Corp [activebiopharma.com]
- To cite this document: BenchChem. [(S,R,S)-AHPC-PEG2-N3 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560591#s-r-s-ahpc-peg2-n3-molecular-weight-and-formula\]](https://www.benchchem.com/product/b560591#s-r-s-ahpc-peg2-n3-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com